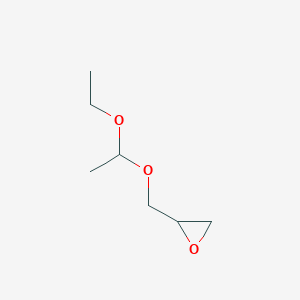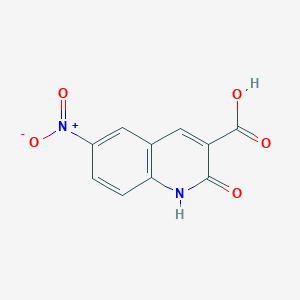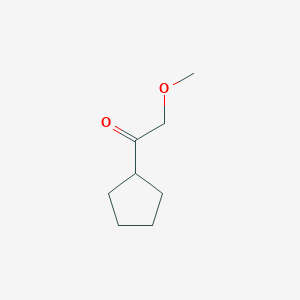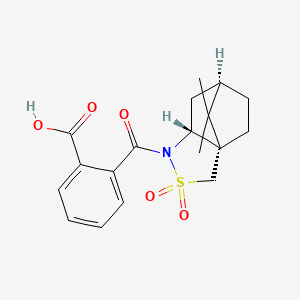
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam
Vue d'ensemble
Description
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam is a chemical compound with the following properties:
- Molecular Formula : C₁₈H₂₁NO₅S
- Molecular Weight : 363.43 g/mol
- Purity : >98.0% (determined by HPLC)
- Physical State : Solid at 20°C
- Melting Point : 183°C
- Specific Rotation [α]₂₀/D : -135° (in MeOH)
Synthesis Analysis
The synthetic pathway for this compound involves specific reactions and reagents. Unfortunately, I don’t have access to specific synthetic details in my current knowledge base. However, scientific literature likely contains relevant information on its synthesis.
Molecular Structure Analysis
The molecular structure of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, oxygen, and sulfur. The carboxybenzoyl group and the camphorsultam moiety contribute to its overall structure.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is crucial. Researchers may investigate its behavior under various conditions, such as acidic or basic environments, temperature changes, and exposure to other reagents. Detailed studies would reveal its reactivity patterns.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in different solvents is essential.
- Stability : Assessing its stability under varying conditions (e.g., temperature, light, humidity) is crucial.
- Spectroscopic Properties : UV-Vis, IR, and NMR spectra provide valuable insights.
- Crystalline Form : Characterizing its crystal structure aids in understanding its properties.
Applications De Recherche Scientifique
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : The compound is a complex organic molecule that can be associated with the family of benzoic acid derivatives. These derivatives are known for their diverse applications in the synthesis of various heterocyclic compounds.
- Method : The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, a novel organic reaction was developed to synthesize 2-aminobenzimidazole (ABZ)-2-N-propanoyl benzoic acid, which is an intermediate in the synthesis of various heterocyclic compounds.
- Results : These methods highlight the versatility and efficiency in synthesizing benzoic acid derivatives, which could be applicable to the synthesis of 2- ( (2- ( (2-Carboxybenzoyl)amino)anilino)carbonyl)benzoic acid.
-
Molecular Structure Analysis
- Field : Physical Chemistry
- Application : The molecular structure of benzoic acid derivatives has been characterized using various spectroscopic and computational techniques.
- Method : Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds.
- Results : These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules.
-
Gelling Agent
- Field : Material Science
- Application : N-(2-Carboxybenzoyl)-L-phenylalanylglycine, a similar compound, has been reported to form gels with several organic solvents .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The compound forms gels with several organic solvents .
-
Gelling Agent in Different Solvents
- Field : Material Science
- Application : N-(2-carboxybenzoyl)-L-phenylalanylglycine, a similar compound, has been reported to form gels with several organic solvents .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The compound forms gels with several organic solvents .
-
Lipase Immobilization
- Field : Biochemistry
- Application : N-(2-carboxylbenzoyl) chitosan (CBC), a similar compound, has been used as a carrier for lipase immobilization .
- Method : The CBC was prepared by modifying chitosan backbone with phthalic anhydride .
- Results : The obtained CBC exhibited reversible solubility in aqueous solution; it was soluble at pH above 3.8 and precipitated at pH below 3.4 .
-
Molecular Structure Analysis
- Field : Physical Chemistry
- Application : The molecular structure of similar compounds like N-(2-Carboxybenzoyl)glutamic acid has been characterized using various spectroscopic and computational techniques .
- Method : Techniques such as Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds .
- Results : These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules .
-
Gelling Agent in Different Solvents
- Field : Material Science
- Application : N-(2-carboxybenzoyl)-L-phenylalanylglycine, a similar compound, has been reported to form gels with several organic solvents .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The compound forms gels with several organic solvents .
-
Lipase Immobilization
- Field : Biochemistry
- Application : N-(2-carboxylbenzoyl) chitosan (CBC), a similar compound, has been used as a carrier for lipase immobilization .
- Method : The CBC was prepared by modifying chitosan backbone with phthalic anhydride .
- Results : The obtained CBC exhibited reversible solubility in aqueous solution; it was soluble at pH above 3.8 and precipitated at pH below 3.4 .
-
Molecular Structure Analysis
- Field : Physical Chemistry
- Application : The molecular structure of similar compounds like N-(2-Carboxybenzoyl)glutamic acid has been characterized using various spectroscopic and computational techniques .
- Method : Techniques such as Single-crystal X-ray diffraction, FT-IR, NMR, and theoretical calculations based on DFT, HF, and MP2 methods have been employed to confirm the structure of synthesized compounds .
- Results : These techniques provide detailed information on bond lengths, bond angles, and hydrogen bonding, which are crucial for understanding the stability and reactivity of the molecules .
Safety And Hazards
Researchers must evaluate the safety profile of N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam. This includes toxicity, handling precautions, and potential environmental impact.
Orientations Futures
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Derivatives : Synthesize analogs for structure-activity relationship studies.
- Applications : Explore its applications in various fields (e.g., pharmaceuticals, materials science).
Remember that this analysis is based on existing knowledge, and further studies may reveal additional insights. For in-depth information, consult relevant scientific literature123.
Propriétés
IUPAC Name |
2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-YRILPIOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



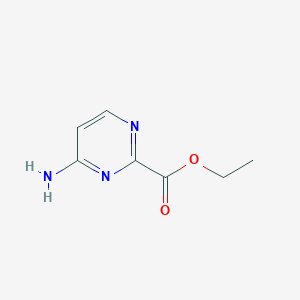

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)


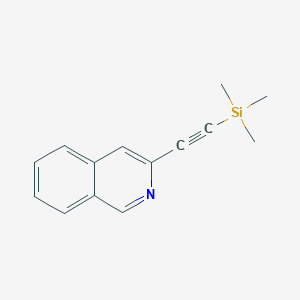
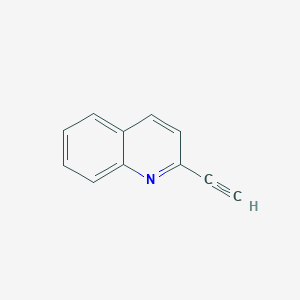
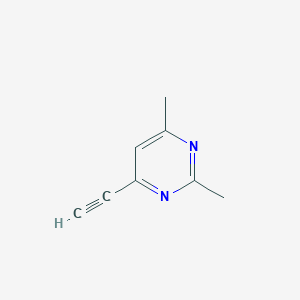

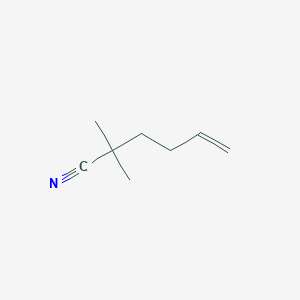
![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)
